Cas no 14212-38-5 (4-Chloro-α-(4-chlorophenyl)-benzenemethanamine)

4-Chloro-α-(4-chlorophenyl)-benzenemethanamine is a chlorinated aromatic amine derivative characterized by its distinct molecular structure featuring two chloro-substituted phenyl rings. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as an intermediate in the development of bioactive molecules. Its rigid, biphenyl-like framework may contribute to enhanced binding affinity in receptor studies or serve as a precursor for specialized agrochemicals. The presence of chlorine atoms at strategic positions can influence electronic properties, potentially improving stability and reactivity in selective transformations. Careful handling is advised due to the amine functionality and halogenated aromatic system, which may require controlled conditions for safe processing.
4-Chloro-α-(4-chlorophenyl)-benzenemethanamine structure
14212-38-5 structure
Product Name:4-Chloro-α-(4-chlorophenyl)-benzenemethanamine
CAS No:14212-38-5
MF:C13H11Cl2N
MW:252.139141321182
MDL:MFCD11127107
CID:186347
PubChem ID:11196067
Update Time:2025-06-08

4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-alpha-(4-chlorophenyl)benzenemethanamine
    • Benzenemethanamine,4-chloro-a-(4-chlorophenyl)-
    • bis(4-chlorophenyl)methanamine
    • [Bis(4-chlorophenyl)methyl]amine
    • Bis(p-chlorophenyl)methylamine
    • Methylamine,1,1-bis(p-chlorophenyl)- (6CI,8CI)
    • OTAVA-BB 1404259
    • bis[(4-chlorophenyl)methyl]amine
    • Benzenemethanamine, 4-chloro-α-(4-chlorophenyl)-
    • 4,4'-dichlorobenzhydrylamine
    • Benzenemethanamine, 4-chloro-alpha-(4-chlorophenyl)-
    • EN300-58348
    • C,C-bis-(4-chloro-phenyl)-methylamine
    • 1,1-BIS(4-CHLOROPHENYL)METHANAMINE
    • 14212-38-5
    • XJEIUGUQDIKUSM-UHFFFAOYSA-N
    • SCHEMBL1732927
    • AKOS000199707
    • DTXSID30931358
    • AB00174070-02
    • 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine
    • MDL: MFCD11127107
    • Inchi: 1S/C13H11Cl2N/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13H,16H2
    • InChI Key: XJEIUGUQDIKUSM-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)C(C1C=CC(=CC=1)Cl)N

Computed Properties

  • Exact Mass: 251.026855
  • Monoisotopic Mass: 251.026855
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 184
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.9
  • Topological Polar Surface Area: 26

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 370.6±32.0 °C at 760 mmHg
  • Flash Point: 177.9±25.1 °C
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

4-Chloro-α-(4-chlorophenyl)-benzenemethanamine Security Information

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Additional information on 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine

Introduction to 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine (CAS No. 14212-38-5)

4-Chloro-α-(4-chlorophenyl)-benzenemethanamine, identified by its Chemical Abstracts Service (CAS) number 14212-38-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a chlorinated aromatic structure, has garnered attention due to its potential applications in the synthesis of bioactive molecules and as an intermediate in drug development. The presence of multiple chlorine atoms and a phenyl group enhances its reactivity, making it a valuable candidate for further chemical manipulation and functionalization.

The structural framework of 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine consists of a benzene ring substituted with a chloro group at the fourth position and an amine group attached to an α-substituted phenyl ring. This configuration imparts unique electronic and steric properties, which are critical for its interaction with biological targets. The chloro groups, in particular, serve as electron-withdrawing moieties that can influence the molecule's solubility, stability, and reactivity in various chemical reactions.

In recent years, the pharmaceutical industry has shown increasing interest in designing molecules with halogenated aromatic cores due to their enhanced binding affinity and metabolic stability. 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine fits well within this trend, as its structural features align with the requirements for developing novel therapeutic agents. For instance, the amine functionality can be further modified to introduce additional pharmacophores, such as hydroxyl or carboxyl groups, which are commonly found in active pharmaceutical ingredients (APIs).

One of the most compelling aspects of 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine is its versatility in synthetic chemistry. The compound can serve as a precursor for constructing more complex molecules through various reactions, including nucleophilic aromatic substitution (SNAr), cross-coupling reactions, and condensation processes. These reactions are fundamental in medicinal chemistry and enable the creation of libraries of compounds for high-throughput screening (HTS) to identify potential drug candidates.

Recent studies have highlighted the role of halogenated aromatic compounds in modulating enzyme activity and receptor binding. For example, 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine has been investigated for its potential as a scaffold in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often targeted in cancer therapy. The chlorine atoms in this compound can facilitate interactions with the hinge region of kinases, improving drug efficacy.

The synthesis of 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common synthetic route includes chlorination of a phenethylamine derivative followed by functional group interconversion. Advanced techniques such as palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic strategies underscore the compound's importance as a building block in industrial-scale chemical production.

The pharmacological profile of 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine is still under exploration, but preliminary data suggest that it may exhibit properties relevant to central nervous system (CNS) disorders and inflammatory conditions. The amine group provides a site for further derivatization to enhance selectivity and reduce side effects. Additionally, computational modeling studies have been conducted to predict how this molecule might interact with biological targets, offering insights into its potential therapeutic applications.

In conclusion, 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine (CAS No. 14212-38-5) represents a promising candidate for further research and development in pharmaceutical chemistry. Its unique structural features, synthetic accessibility, and potential biological activity make it an attractive molecule for designing novel drugs targeting various diseases. As research continues to uncover new applications for halogenated aromatic compounds, 4-Chloro-α-(4-chlorophenyl)-benzenemethanamine is poised to play a significant role in advancing medicinal chemistry and drug discovery efforts.

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